molecular formula C6F8Si B3053277 Silane, trifluoro(pentafluorophenyl)- CAS No. 5272-26-4

Silane, trifluoro(pentafluorophenyl)-

Cat. No. B3053277
CAS RN: 5272-26-4
M. Wt: 252.14 g/mol
InChI Key: XXXHGYZTJXADKZ-UHFFFAOYSA-N
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Description

Silane, trifluoro(pentafluorophenyl)- is a chemical compound with the molecular formula C6F8Si . It has an average mass of 252.137 Da and a monoisotopic mass of 251.964157 Da .


Synthesis Analysis

Tris(pentafluorophenyl)borane has been used in conjunction with silanes in various reactions . For instance, it has been used to catalyze the reduction of alcohols, carbonyls, or carbonyl-like derivatives .


Molecular Structure Analysis

The molecule consists of 6 Carbon atoms and 8 Fluorine atoms . It contains a total of 15 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Tris(pentafluorophenyl)borane has been used in conjunction with silanes in various reactions . These include the reduction of alcohols, carbonyls, or carbonyl-like derivatives .


Physical And Chemical Properties Analysis

The average mass of Silane, trifluoro(pentafluorophenyl)- is 252.137 Da and its monoisotopic mass is 251.964157 Da .

Mechanism of Action

Tris(pentafluorophenyl)borane is a unique Lewis acid that catalyzes the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct .

Safety and Hazards

The safety data sheet for a similar compound, Pentafluorophenyl trifluoroacetate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The utility of tris(pentafluorophenyl)borane in conjunction with silanes has been explored in various powerful transformations . Future research could focus on new synthetic methodologies leading to numerous previously difficult to synthesize well-defined siloxane oligomers, polymers, and copolymers of a complex structure .

properties

IUPAC Name

trifluoro-(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F8Si/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHGYZTJXADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](F)(F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449757
Record name Silane, trifluoro(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5272-26-4
Record name Silane, trifluoro(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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